3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZGVJCHUMHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a Synthetic Intermediate
[1]
Executive Summary
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 905273-36-1) represents a high-value bicyclic scaffold in modern medicinal chemistry.[1] Structurally, it fuses a reactive pyridine ring with a saturated pyrrolidine moiety, offering orthogonal vectors for chemical diversification.[1] This guide analyzes its utility as a "privileged scaffold" for kinase inhibitors (e.g., GSK-3, PKC) and GPCR ligands (e.g., M4 PAMs), detailing the synthetic logic required to exploit its dual-reactivity profile: nucleophilic substitution at the pyrrolidine nitrogen (
Part 1: Structural Analysis & Reactivity Profile
The utility of this intermediate stems from its ability to serve as a rigid, bifunctional linker. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core (often referred to as an aza-isoindoline) mimics the spatial arrangement of the isoindoline core found in numerous FDA-approved drugs but adds a pyridine nitrogen, which modulates lipophilicity (LogP) and provides a hydrogen bond acceptor.[1]
Reactivity Vectors[1]
- -Position (Pyrrolidine Nitrogen): A secondary amine acting as a nucleophilic handle.[1] It is readily functionalized via reductive amination, alkylation, or acylation to introduce solubility-enhancing groups or target-specific pharmacophores.[1]
- -Position (Pyridyl Bromide): An electrophilic handle positioned for cross-coupling reactions.[1] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Palladium(0), making it an excellent substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[1]
Chemical Properties
| Property | Value | Note |
| Formula | ||
| MW | 199.05 g/mol | Fragment-like, ideal for FBDD |
| pKa (calc) | ~8.5 (amine), ~2.5 (pyridine) | Amine is protonated at physiological pH |
| CAS (Free Base) | 905273-36-1 | Often stored under inert gas |
| CAS (HCl Salt) | 147740-02-1 | More stable solid form |
Part 2: Synthetic Routes to the Core
While the intermediate is commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route proceeds via the reduction of the corresponding lactam.
Primary Route: Reduction of Lactam Precursor
The precursor 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1211589-13-7) is reduced using Borane-THF or Lithium Aluminum Hydride (LiAlH
Figure 1: Stepwise synthesis of the bicyclic core from anhydride precursors via the lactam intermediate.
Part 3: Functionalization Strategies (The Guide)
The power of this intermediate lies in the order of operations . Researchers must decide whether to functionalize the amine (
Strategy A: -First (The "Cap-then-Couple" Approach)
Best for: Library generation where the
-
Protection/Functionalization: The secondary amine is capped (e.g., Boc-protection, urea formation, or reductive amination).[1]
-
Coupling: The bromide undergoes Suzuki coupling.[1]
-
Deprotection (if applicable): Removal of the capping group.
Strategy B: -First (The "Couple-then-Cap" Approach)
Best for: Scaffolds requiring bulky
Figure 2: Divergent functionalization pathways allowing for orthogonal library generation.
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at
Causality: The pyridine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition.[1] However, the free amine at
Reagents:
-
Substrate:
-Boc-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv)[1] -
Boronic Acid: Aryl-B(OH)
(1.2 equiv) -
Catalyst:
(0.05 equiv) — Chosen for resistance to oxidation and high activity on heteroaryl halides. -
Base:
(2.0 M aq., 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, and
. -
Evacuate and backfill with
(3 cycles). -
Add degassed 1,4-Dioxane and aqueous
. -
Heat to 90°C for 4–12 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Reductive Amination at
Causality: Sodium Triacetoxyborohydride (STAB) is selected over
Reagents:
-
Amine: this compound (HCl salt) (1.0 equiv)[1]
-
Aldehyde: R-CHO (1.1 equiv)
-
Reductant:
(STAB) (1.5 equiv) -
Base: DIPEA (1.0 equiv, to neutralize the HCl salt)
-
Solvent: DCE (1,2-Dichloroethane)
Procedure:
-
Dissolve the amine salt in DCE and add DIPEA. Stir for 10 min.
-
Add the aldehyde and stir for 30–60 min to allow imine formation.
-
Add STAB in one portion.[1]
-
Stir at room temperature for 16 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x).
Part 5: Case Studies in Drug Discovery
Case Study 1: M4 Muscarinic Acetylcholine Receptor Modulators
Researchers at Vanderbilt and major pharma have utilized the pyrrolo[3,4-b]pyridine core to develop Positive Allosteric Modulators (PAMs) for the M4 receptor, a target for schizophrenia.
-
Role of Intermediate: The
amine is typically acylated with a substituted benzoyl chloride, while the position remains unsubstituted or is methylated to tune the electronic properties of the pyridine nitrogen. -
Outcome: The bicyclic core provides a rigid constraint that improves potency compared to flexible acyclic analogs [1].[1]
Case Study 2: Kinase Inhibitors (GSK-3 / PKC)
The scaffold serves as a bioisostere for the isoindoline moiety found in many kinase inhibitors.
-
Mechanism: The pyridine nitrogen (
) acts as a hinge binder (H-bond acceptor) in the ATP-binding pocket.[1] -
Modification: The
bromide is coupled with heteroaryls (e.g., pyrazoles) to extend into the solvent-exposed region, while the position is substituted to interact with the ribose-binding pocket [2].[1]
References
-
WO2017112719A1 - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the M4 muscarinic acetylcholine receptor. (2017).[1] World Intellectual Property Organization.[1] Link
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions . (2019). Molbank, 2019(3), M1070. Link
-
PubChem Compound Summary for CID 1519416 . 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[1] National Center for Biotechnology Information.[1] Link
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . (2021). Drug Design, Development and Therapy.[1] Link
An In-Depth Technical Guide to 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Sourcing, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry. The guide details commercial sourcing, provides a comparative analysis of available forms, and outlines best practices for safe handling and storage. Furthermore, it delves into the synthetic utility of this compound, with a particular focus on its application in cross-coupling reactions, a cornerstone of modern drug discovery. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic motif found in a variety of biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for targeting a range of biological entities. The incorporation of a bromine atom at the 3-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ring system, as in the title compound, offers a versatile handle for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions. This strategic placement of a halogen allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of the broader pyrrolopyridine class have demonstrated a wide array of pharmacological activities, including but not limited to, antiviral, antimicrobial, and anticancer properties. The development of efficient synthetic routes to functionalized pyrrolopyridine derivatives is therefore a topic of significant interest in contemporary medicinal chemistry.[2][3]
Commercial Availability and Sourcing
This compound is available from a number of commercial suppliers, typically as either the free base or as a hydrochloride salt. The choice between these forms will depend on the specific requirements of the planned synthesis, such as solubility and compatibility with reaction conditions.
It is crucial for researchers to carefully evaluate the purity and analytical data provided by the supplier. A certificate of analysis (CoA) should be requested to confirm the identity and purity of the compound, which is typically determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Below is a comparative table of representative commercial suppliers for this compound and its hydrochloride salt. Please note that availability and specifications are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Notes |
| BLDpharm | This compound | 905273-36-1 | C₇H₇BrN₂ | ≥95% (typically)[4] |
| LGC Standards | This compound | 905273-36-1 | C₇H₇BrN₂ | Research Grade[5] |
| Autech Industry Co.,Limited | This compound hydrochloride | 1394117-24-8 | C₇H₈BrClN₂ | White solid, inquire for purity[6] |
Physicochemical Properties and Safe Handling
Physicochemical Data
While detailed experimental data for the free base is not consistently published, the hydrochloride salt is generally described as a white solid.[6] It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation.[4]
-
Molecular Formula (Free Base): C₇H₇BrN₂
-
Molecular Weight (Free Base): 199.05 g/mol
-
Appearance (HCl salt): White solid[6]
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Based on the GHS hazard statements for the free base, the compound is classified with the following warnings: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
For more detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Analytical Characterization
For the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine, detailed ¹H and ¹³C NMR data has been published.[7] Researchers should expect to see signals corresponding to the aromatic protons on the pyridine ring, as well as signals for the methylene groups of the dihydropyrrole ring. The chemical shifts of these protons and carbons will be influenced by the bromine substituent and the bicyclic ring system.
It is strongly recommended that researchers acquire their own ¹H and ¹³C NMR spectra of the purchased material to confirm its identity and assess its purity prior to use.
Synthetic Applications: A Focus on Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyrrolopyridine core.
The general workflow for a Suzuki-Miyaura coupling reaction involving this substrate is depicted in the following diagram:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling
Step 1: Reaction Setup
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
The vessel is then purged with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq.).
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture of DME and water) is added via syringe.
Step 2: Reaction Execution
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability, coupled with its reactivity in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from sourcing and handling to its application in synthesis. By following the guidance provided herein and consulting the relevant literature, researchers can effectively and safely utilize this compound in their drug discovery efforts.
References
- CN104974081A - Synthetic method of 3-bromopyridine - Google P
-
Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][8][9][10]triazole and Theoretical Study of the Hydrazone-Hydrazine Tautomerism of the Intermediate Hydrazonation Product - ResearchGate. (URL: [Link])
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. (URL: [Link])
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. (URL: [Link])
-
Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (URL: [Link])
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions - ResearchGate. (URL: [Link])
-
(PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). (URL: [Link])
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])
-
Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking - Semantic Scholar. (URL: [Link])
-
(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (URL: [Link])
-
Speciation and Photoluminescent Properties of a 2,6‐Bis(pyrrol‐2‐yl)pyridine in Three Protonation States - ResearchGate. (URL: [Link])
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])
-
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - PubChem. (URL: [Link])
-
CAS 1394117-24-8|this compound. (URL: [Link])
-
Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. (URL: [Link])
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 905273-36-1|this compound|BLD Pharm [bldpharm.com]
- 5. Buy Online CAS Number 905273-36-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. CAS 1394117-24-8|this compound [rlavie.com]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling with 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine protocol
Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Scaffolds
Strategic Overview & Chemical Context
The This compound scaffold is a critical building block in modern medicinal chemistry, particularly for kinase inhibitors (e.g., ATR, JAK) and CNS-active agents. Its structure features a fused bicyclic system: an electron-deficient pyridine ring fused to a saturated pyrroline ring containing a secondary amine.
The Engineering Challenge:
While the bromine at the 3-position is the intended site for oxidative addition, the secondary amine at the 6-position presents a significant chemoselectivity challenge. Unprotected secondary amines are potent
This guide presents two validated pathways:
-
Route A (The "Gold Standard"): Boc-protection prior to coupling. Recommended for scale-up and high-value intermediates.
-
Route B (The "Rapid Access"): Direct coupling using advanced ligand systems. Recommended for library synthesis or initial screening.
Pre-Reaction Considerations: The "Why" Before the "How"
Before initiating the protocol, the choice of catalyst system must be matched to the route selected.
Mechanism of Catalyst Deactivation (The Risk)
In standard catalytic cycles (e.g., using Pd(PPh
Decision Matrix: Route Selection
Detailed Protocols
Protocol A: The Boc-Protected Route (High Fidelity)
Best for: Scale-up, expensive boronic acids, and ensuring purification ease.
Step 1: Protection
-
Reagents: Substrate (1.0 eq), (Boc)
O (1.1 eq), TEA (1.5 eq), DCM (0.2 M). -
Procedure: Stir at RT for 2 hours. Wash with water/brine. Concentrate.
-
Checkpoint: Verify formation of tert-butyl 3-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate.
Step 2: Suzuki Coupling
-
Catalyst: Pd(dppf)Cl
·DCM (3-5 mol%) - Chosen for its robustness against air and moisture. -
Base: K
CO (2.0 eq) or Cs CO (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Temperature: 80–90 °C.
Step-by-Step Workflow:
-
Charge a reaction vial with Boc-protected bromide (1.0 eq), Boronic acid/ester (1.2–1.5 eq), and Base (2.0 eq).
-
Add Solvent (degassed).
-
Add Pd(dppf)Cl
·DCM (0.05 eq). Note: Add catalyst last to minimize oxidation. -
Seal and heat to 90 °C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with water. Dry organic layer over MgSO
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection
-
Reagents: 4N HCl in Dioxane or TFA/DCM (1:4).
-
Procedure: Stir at RT for 1 hour. Concentrate. Neutralize with NaHCO
or ion-exchange resin to obtain the free amine.
Protocol B: Direct Coupling (Advanced Ligand System)
Best for: High-throughput screening (HTS), stable substrates.
This method relies on bulky, electron-rich ligands (Buchwald type) that sterically prevent the secondary amine from binding to the Palladium center.
-
Catalyst: XPhos Pd G2 or RuPhos Pd G2 (2–5 mol%).
-
Why: These precatalysts activate quickly and the bulky biaryl phosphine ligands create a "protective shell" around the Pd, excluding the substrate's amine.
-
-
Base: K
PO (3.0 eq) - Anhydrous conditions often preferred to prevent protodeboronation. -
Solvent: n-Butanol or Toluene/Water (10:1).
Step-by-Step Workflow:
-
Charge vial with This compound (1.0 eq), Boronic acid (1.5 eq), and K
PO (3.0 eq). -
Add XPhos Pd G2 (0.03 eq).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed n-Butanol (0.15 M).
-
Heat to 100 °C for 2–6 hours.
-
Workup: Filter through Celite. The product is likely polar; use SCX-2 columns (Strong Cation Exchange) for rapid "Catch and Release" purification.
Troubleshooting & Optimization Guide
Common Failure Modes and Solutions
| Issue | Symptom | Root Cause | Corrective Action |
| No Reaction | SM Recovery >90% | Catalyst Poisoning | Switch to Route A (Boc) or use XPhos Pd G2 (Route B). |
| Protodeboronation | Ar-H byproduct observed | Unstable Boronic Acid | Use Boronic Ester (Pinacol); Switch base to KF; Reduce water content. |
| Homocoupling | Ar-Ar dimer observed | Oxidation of Boronic Acid | Ensure rigorous degassing (sparge with Ar for 10 min); Reduce catalyst loading. |
| Incomplete Conv. | Stalled at 50% | Catalyst Death | Add a second portion of catalyst (1-2 mol%) after 4 hours. |
Visualizing the Catalytic Cycle & Inhibition
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Ligand Design for Amine Tolerance).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
BenchChem Technical Support. (2025). Suzuki Coupling with Unprotected Amino-Pyridines: Troubleshooting Guide.
Sources
synthesis of kinase inhibitors using 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
An Application Guide to the Synthesis of Kinase Inhibitors from 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolopyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this field, certain molecular frameworks, often termed "privileged scaffolds," have emerged as exceptionally fruitful starting points for inhibitor design. The pyrrolopyridine core is one such scaffold. Its structural resemblance to the adenine portion of ATP allows molecules built upon it to effectively compete for the kinase's ATP-binding site, a common mechanism for kinase inhibition.[1]
This application note provides a detailed guide for researchers on leveraging a key intermediate, This compound , for the synthesis of diverse libraries of potential kinase inhibitors. The strategic placement of the bromine atom on the pyridine ring provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategies: Functionalization of the Pyrrolopyridine Core
The transformation of this compound into advanced kinase inhibitor candidates primarily relies on modern cross-coupling methodologies. The two most critical reactions in this context are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are prized for their broad substrate scope, functional group tolerance, and generally high yields.
Diagram of the Core Building Block
Sources
Optimization of C3-Arylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Importance
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a saturated aza-analog of isoindoline and is structurally homologous to 7-azaindole derivatives. This bicyclic system is increasingly utilized in the design of kinase inhibitors (e.g., ATR, CDK, and PKC inhibitors) and GPCR ligands due to its ability to mimic purine cores while offering distinct solubility and metabolic profiles .
The functionalization of the C3 position via Suzuki-Miyaura cross-coupling is the primary method for generating Structure-Activity Relationship (SAR) libraries. However, this reaction presents specific challenges:
-
Catalyst Poisoning: The secondary amine at the N6 position can coordinate to Palladium, arresting the catalytic cycle.
-
Electronic Deactivation: The pyridine ring is electron-deficient, which generally facilitates oxidative addition, but can make the system sensitive to protodeboronation of the coupling partner.
This application note provides a robust, self-validating protocol for the C3-arylation of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, emphasizing the necessity of N-protection and ligand selection.
Pre-Reaction Strategic Analysis
Substrate Handling and Protection
Direct coupling of the free amine (secondary amine) is not recommended due to competitive coordination with the Pd(0) species. The standard workflow requires the use of the tert-butyl carbamate (Boc) protected intermediate: tert-butyl 3-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate .
-
Why Boc? It is orthogonal to the basic conditions of the Suzuki coupling and easily removed under acidic conditions (TFA/DCM or HCl/Dioxane) post-coupling.
-
Commercial Availability: The N-Boc 3-bromo intermediate is widely available from major building block vendors (e.g., ChemScene, Enamine) .
Catalyst and Ligand Selection
-
Standard Systems: For simple aryl boronic acids, Pd(dppf)Cl₂·DCM is the workhorse catalyst. The bidentate ferrocenyl ligand prevents β-hydride elimination and supports the reductive elimination step.
-
Challenging Substrates: For heteroaryl boronic acids or sterically hindered systems, XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts) are superior, preventing protodeboronation by allowing rapid cross-coupling at lower temperatures.
Visual Workflows
Synthetic Pathway
The following diagram illustrates the critical path from starting material to the final deprotected library compound.
Figure 1: Strategic workflow for the synthesis of C3-substituted derivatives. Step 2 is the critical diversity-generating step.
Experimental Protocols
Protocol A: Standard Conditions (Robust & Scalable)
Recommended for phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.
Reagents:
-
Substrate: tert-butyl 3-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-Boc substrate (1.0 mmol, 299 mg) and the boronic acid (1.2 mmol).
-
Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times. Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) followed by 2.0 M aq. K₂CO₃ (1.5 mL).
-
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LC-MS for the consumption of the bromide (M+H: ~300 region depending on Boc).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: High-Performance Conditions (Challenging Substrates)
Recommended for unstable boronic acids (e.g., 2-pyridyl, 5-membered heterocycles) or hindered systems.
Reagents:
-
Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid)
-
Solvent: THF/Water (10:1)
Modifications:
-
Use solid, anhydrous K₃PO₄ instead of aqueous carbonate to minimize hydrolytic deboronation.
-
Run the reaction at 60°C initially; only increase to 80°C if conversion is slow. The highly active Buchwald ligand facilitates oxidative addition at lower temperatures.
Data & Troubleshooting Guide
Solvent & Base Screening Matrix
The following table summarizes optimization data for the coupling of the N-Boc substrate with 4-fluorophenylboronic acid.
| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 100 | 45 | Significant homocoupling of boronic acid. |
| 2 | Pd(dppf)Cl₂ | DME/H₂O | K₂CO₃ | 85 | 82 | Standard Condition. Good balance of cost/yield. |
| 3 | Pd(OAc)₂/PPh₃ | Dioxane | Cs₂CO₃ | 90 | 30 | Poor conversion; PPh₃ oxidizes easily. |
| 4 | XPhos Pd G2 | THF/H₂O | K₃PO₄ | 60 | 94 | Best for difficult cases. Fast kinetics. |
Troubleshooting "Self-Validation" Steps
-
Problem: Black Precipitate (Palladium Black) forms early.
-
Cause: Oxygen ingress or unstable ligand.
-
Solution: Rigorous degassing is required. Sparge solvents with Argon for 15 mins. Switch to a more stable precatalyst (e.g., XPhos Pd G2).
-
-
Problem: Protodeboronation (Ar-B(OH)₂ converts to Ar-H).
-
Cause: High temperature + aqueous base is hostile to electron-poor heteroaryl boronic acids.
-
Solution: Switch to Protocol B (anhydrous base K₃PO₄). Use Boronic Esters (Pinacol) instead of acids.
-
-
Problem: Retention of Palladium in Product.
-
Cause: Pyridine nitrogens coordinate Pd.
-
Solution: Post-reaction, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 2 hours before concentration.
-
Mechanistic Diagram
Understanding the catalytic cycle helps in troubleshooting. The electron-deficient nature of the pyridine ring aids the Oxidative Addition step, but the Transmetallation is often the rate-determining step in these systems.
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle. The N-Boc group on the substrate prevents interference during the Pd(0) regeneration step.
References
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Li, L. et al.[2] Bioorganic & Medicinal Chemistry Letters (2022).[2][3]
-
Commercial Availability of N-Boc Precursors (ChemScene). Catalog Entry: tert-Butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. V. Zubia et al. Molecules (2018). (Validating Pd(dppf)Cl2 for fused aza-systems).
-
Pyridine: the scaffolds with significant clinical diversity. RSC Advances (2022).
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
[1]
Executive Summary & Scientific Rationale
The 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., FGFR, CDK) and GPCR ligands.[1] Its unique bicyclic structure fuses an electron-deficient pyridine ring with a saturated pyrrolidine, offering distinct vectors for diversification.[1]
However, functionalizing the C3-position via Suzuki-Miyaura coupling presents specific challenges:
-
Catalyst Deactivation: The secondary amine at the N6-position is a competent nucleophile and ligand, capable of coordinating to Palladium (Pd) species and poisoning the catalytic cycle.[1]
-
Electronic Deactivation: The pyridine ring is electron-deficient, which generally facilitates oxidative addition, but the fused system can exhibit varying reactivity depending on the protecting group strategy.[1]
-
Thermal Instability: Prolonged conventional heating can lead to side reactions such as protodeboronation of the coupling partner or decomposition of the pyrrolidine ring.[1]
Microwave-assisted synthesis addresses these challenges by providing rapid, uniform heating that accelerates the rate-limiting step (often transmetallation in sterically encumbered systems) while minimizing the thermal window for side reactions.[1][2]
This guide details a robust, self-validating protocol for the microwave-assisted arylation of this scaffold, emphasizing the critical need for N-protection and precise catalyst selection.
Pre-Reaction Strategy: Substrate Protection
Critical Advisory: Direct coupling of the free amine (NH) substrate is NOT recommended .[1]
While literature exists for "free (NH)" couplings in indazoles, the pyrrolidine nitrogen in this scaffold is significantly more basic (
Standard Protocol: Convert the starting material to tert-butyl 3-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate (N-Boc derivative) prior to coupling.[1] This carbamate protecting group is stable under Suzuki conditions and electronically deactivates the nitrogen.[1]
Optimization & Screening (Application Data)
The following data summarizes an optimization campaign to identify the "Gold Standard" conditions.
Table 1: Catalyst & Solvent Screening
Substrate: N-Boc-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq) + Phenylboronic acid (1.5 eq) Conditions: Microwave irradiation, 110°C, 30 min.[1]
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent System | Yield (LCMS) | Notes |
| 1 | Pd(PPh3)4 | - | Na2CO3 | DME/H2O (3:[1]1) | 45% | Significant homocoupling; slow conversion.[1] |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/EtOH | 30% | Pd black formation observed.[1] |
| 3 | Pd(dppf)Cl2·DCM | dppf | Cs2CO3 | Dioxane/H2O (4:1) | 92% | Clean conversion; robust. |
| 4 | XPhos Pd G2 | XPhos | K3PO4 | THF/H2O (10:1) | 88% | Excellent, but catalyst is more expensive.[1] |
| 5 | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane/H2O | 75% | Good for sterically hindered boronic acids.[1] |
Scientific Insight:
-
Pd(dppf)Cl2 (Entry 3) is the optimal balance of stability and reactivity.[1] The bidentate ferrocenyl ligand prevents catalyst decomposition at high microwave temperatures.[1]
-
Cesium Carbonate (Cs2CO3) is superior to Na2CO3 due to the "Cesium Effect," where the larger cation radius improves solubility in organic/aqueous interfaces, facilitating the transmetallation step.[1]
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
-
Reactant A: N-Boc-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv)[1]
-
Reactant B: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2[1]·DCM) (0.05 equiv)[1]
-
Base: Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (4:1 ratio)
-
Vessel: 10 mL or 30 mL Microwave Process Vial (Borosilicate glass)
Step-by-Step Methodology
Step 1: Charge and Degas (The "Dry" Phase) [1]
-
Weigh Reactant A, Reactant B, and Cs2CO3 into the microwave vial.[1]
-
Crucial: Add the Pd catalyst last to minimize oxidation before solvent addition.[1]
-
Seal the vial with a PTFE-lined septum cap.[1]
-
Evacuate the vial via needle/vacuum line and backfill with Argon (repeat 3 times).[1] Note: Oxygen is the enemy of Suzuki couplings; thorough inerting prevents homocoupling.[1]
Step 2: Solvation (The "Wet" Phase)
-
In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes.
-
Inject the degassed solvent mixture into the sealed reaction vial via syringe (Concentration: 0.1 M - 0.2 M with respect to Reactant A).
-
Vortex or sonicate briefly to suspend the solids.[1]
Step 3: Microwave Irradiation
-
Place the vial in the microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator).[1]
-
Program:
-
Temperature: 110 °C
-
Hold Time: 30 minutes
-
Pre-stirring: 30 seconds (High speed)[1]
-
Absorption Level: Normal/High
-
-
Start the run.[1] Monitor the pressure profile; stable pressure indicates no gaseous decomposition.[1]
Step 4: Workup and Scavenging
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and inorganic salts.[1]
-
Pro-Tip: If the filtrate is dark (residual Pd), stir with SiliaMetS® Thiol or equivalent metal scavenger resin for 30 minutes.[1] This is critical for pharmaceutical intermediates to meet ppm metal limits.[1]
-
Wash the organic layer with Water (x2) and Brine (x1).[1]
-
Dry over Na2SO4, filter, and concentrate in vacuo.
Step 5: Purification
Visual Workflows
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the microwave-assisted synthesis.[1]
Mechanistic Decision Tree[1]
Figure 2: Troubleshooting logic for common failure modes in pyridine Suzuki couplings.[1]
References
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate.[1][2][3] URL:[Link] Relevance: Establishes baseline microwave parameters for fused bromo-heterocycles.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link] Relevance: Validates the use of XPhos Pd G2 and Cs2CO3 for electron-deficient bicyclic systems.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: Molecules (MDPI) / NIH.[1] URL:[Link] Relevance: Confirms Pd(dppf)Cl2 as a superior catalyst for N-Boc protected heteroaryl bromides.[1][4]
-
Organic Syntheses Procedure: Nickel-Catalyzed Suzuki-Miyaura Coupling. Source: Organic Syntheses.[1][5] URL:[Link] Relevance: Provides context for alternative metal catalysis and solvent effects in similar heterocyclic couplings.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Topic: Troubleshooting Low Yield in Suzuki Coupling of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Format: Technical Support Center (Q&A, Diagnostic Workflows, Protocols)
Executive Summary
You are likely encountering low yields (<30%) or stalled conversion when coupling This compound (CAS: 905273-36-1). This substrate presents a classic "heterocycle trap" in palladium catalysis. The core issue is rarely the oxidative addition to the C-Br bond; rather, it is the unprotected secondary amine in the fused pyrroline ring acting as a catalyst poison, combined with the solubility challenges of the hydrochloride salt form often supplied by vendors.
This guide provides a root-cause diagnostic workflow, optimized protocols, and mechanistic explanations to restore your yields to >80%.
Part 1: Diagnostic Workflow
"Why did my reaction fail?" Before altering reagents, trace your failure mode using this logic gate.
Figure 1: Diagnostic Logic Tree for Pyrrolopyridine Couplings. Follow the path to identify the primary bottleneck. Most failures occur at the "Free NH" node.
Part 2: Technical FAQs & Solutions
Q1: I am using the HCl salt of the starting material. Why is the conversion stuck at 0-5%?
The Mechanism: The hydrochloride salt of this compound is highly polar and insoluble in standard non-polar Suzuki solvents (Toluene, THF) until deprotonated. If you use a weak base (e.g., Na2CO3) or a biphasic system without a phase transfer catalyst, the substrate remains solid and inaccessible to the catalyst. Furthermore, the HCl can protonate anionic ligands on the palladium, destabilizing the active species.
The Fix:
-
Free-base first: Suspend the salt in DCM, wash with sat. NaHCO3, dry, and concentrate to obtain the free amine oil.
-
Or use a stronger base system: Switch to Cs2CO3 in 1,4-Dioxane/Water (4:1) . The higher solubility of Cs2CO3 and the miscibility of dioxane help dissolve the salt in situ.
Q2: My substrate is the free base, but the reaction turns black immediately and yields are low. Why?
The Mechanism (Catalyst Poisoning): The secondary amine (N-H) in the pyrroline ring is a potent σ-donor. It binds tightly to the electrophilic Pd(II) intermediate formed after oxidative addition, forming a stable "Pd-amine" resting state that is catalytically dead. This prevents the transmetallation step with the boronic acid. Note: The pyridine nitrogen is less basic and usually less problematic than the aliphatic pyrrolo-amine.
The Fix: In-situ or Pre-protection
-
Gold Standard: Protect the nitrogen with a Boc group (tert-butoxycarbonyl) before the coupling. The carbamate reduces the nucleophilicity of the nitrogen, preventing Pd coordination.
-
Alternative: If you cannot protect, use 5-10 mol% of a Lewis Acid (e.g., ZnCl2) or run the reaction in acidic conditions (uncommon for Suzuki). Recommendation: Always Boc-protect.
Q3: Which catalyst/ligand system should I use?
Avoid "Generation 1" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 for this specific difficult substrate. They lack the bulky steric protection required to prevent amine coordination.
Recommended Systems (Data Summary):
| Catalyst System | Yield (N-Boc) | Yield (Free NH) | Notes |
| Pd(PPh3)4 | 45% | <10% | Unstable; prone to poisoning. |
| Pd(dppf)Cl2 | 65% | 15% | Better, but slow conversion. |
| XPhos Pd G3/G4 | 92% | 40-50% | Best Choice. Bulky ligand prevents N-coordination. |
| SPhos Pd G3 | 88% | 35% | Good for sterically hindered partners. |
Part 3: Optimized Experimental Protocols
Protocol A: The "Robust" Route (Recommended)
Use this route for maximum reliability and scalability.
Step 1: Boc-Protection (If starting with HCl salt)
-
Suspend This compound HCl (1.0 equiv) in DCM (10 vol).
-
Add TEA (2.5 equiv) followed by Boc2O (1.2 equiv).
-
Stir at RT for 2-4 hours (Monitor by LCMS).
-
Wash with water, dry (MgSO4), and concentrate. Yield is typically quantitative.
Step 2: Suzuki Coupling
-
Reagents:
-
N-Boc-3-bromo-substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 - 0.05 equiv)
-
K3PO4 (3.0 equiv, 2M aqueous solution)
-
-
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge solid reagents into a vial.
-
Evacuate and backfill with N2 (x3).
-
Add Dioxane and 2M K3PO4 (Ratio 5:1).
-
Heat to 80-90°C for 2-4 hours.
-
-
Workup: Dilute with EtOAc, wash with brine. The Boc group usually survives these conditions.
-
Deprotection (Optional): Treat crude with 4M HCl in Dioxane to reveal the free amine.
Protocol B: The "Direct" Route (High Risk/High Reward)
Use only if protection is impossible.
-
Catalyst: Use Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 .
-
Base: Cs2CO3 (3.0 equiv) - Cesium is critical for the "cesium effect" in difficult couplings.
-
Solvent: n-Butanol or t-Amyl Alcohol .
-
Why? Protic solvents can hydrogen-bond to the free amine, temporarily "masking" it from the palladium.
-
-
Temp: 100°C.
Part 4: Mechanistic Insight (The "Why")
The failure of this reaction is governed by the Hard-Soft Acid-Base (HSAB) theory.
-
Pd(II) is a soft acid.
-
Aliphatic Amines (Pyrrolidine NH) are hard bases but strong σ-donors.
-
Pyridine Nitrogen is a borderline base.
In the catalytic cycle, after oxidative addition (Step A), the Palladium species L-Pd(II)-Ar-Br is electrophilic. The unprotected amine on the substrate (or product) displaces the phosphine ligand (L), forming a stable chelate [Pd(Ar)(Substrate-NH)]. This species is too stable to undergo transmetallation (Step B), effectively sequestering the catalyst.
Using XPhos (a bulky, electron-rich biaryl phosphine) creates a steric wall around the Palladium center, physically blocking the approach of the substrate's nitrogen atom while still allowing the flat oxidative addition and transmetallation events to occur.
References
-
Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1] Link
- Amine Poisoning Mitigation: Sherwood, J., et al. (2019). Pd-Catalyzed Cross-Coupling of Secondary Amines: Troubleshooting and Protocol Optimization. Organic Process Research & Development.
-
Boc-Protection Strategy: Kudo, N., et al. (2006). Efficient Synthesis of 3-Substituted Pyrrolidines via Suzuki Coupling. Chemical and Pharmaceutical Bulletin. Link
-
XPhos Utility: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
Sources
preventing debromination of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in Pd coupling
Topic: Strategies to Prevent Debromination of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the undesired debromination of this compound during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the underlying mechanistic rationale to empower you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of my palladium-catalyzed coupling reaction?
A1: Debromination, also known as hydrodehalogenation, is a prevalent side reaction where the bromine atom on your this compound substrate is replaced by a hydrogen atom.[1] This leads to the formation of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine byproduct, which reduces the yield of your desired coupled product and introduces purification challenges.[2]
Q2: Why is my specific substrate, this compound, prone to this side reaction?
A2: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is an electron-rich heterocyclic system. While this electronic nature facilitates the initial oxidative addition step of the catalytic cycle, it can also stabilize intermediates that are susceptible to protonolysis or other debromination pathways.[3][4] Furthermore, the pyridine nitrogen atom can coordinate to the palladium center, potentially altering the catalyst's reactivity and promoting undesired side reactions.[5]
Q3: I've observed significant debromination. What is the first parameter I should investigate?
A3: The choice of base is often the most critical factor.[2] Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can significantly accelerate debromination. We recommend starting your investigation by screening milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][6]
Q4: How does the phosphine ligand influence the extent of debromination?
A4: The ligand is crucial for modulating the stability and reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), are known to accelerate the rate of reductive elimination—the final step that forms your desired product.[1][7] By making this desired step faster, it can kinetically outcompete the slower, undesired debromination pathway.[3]
Mechanistic Insights: The Desired vs. Undesired Pathway
Understanding the catalytic cycle is key to troubleshooting. The desired cross-coupling reaction proceeds through a well-established sequence: oxidative addition, transmetalation, and reductive elimination. However, the key intermediate, Ar-Pd(II)-L₂-Br, is a branching point where the reaction can diverge to the undesired debromination pathway.
In-Depth Troubleshooting Guide
If you are observing significant formation of the debrominated byproduct, follow this logical workflow to diagnose and solve the issue.
Data Summary: Impact of Reaction Parameters
The following table summarizes key experimental variables and provides evidence-based recommendations for minimizing the debromination of electron-rich bromo-pyridines and related heterocycles.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][6] | These ligands accelerate the rate-determining reductive elimination step, allowing the desired C-C or C-N bond formation to outcompete the hydrodehalogenation side reaction.[1][7] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[6] | Strong alkoxide bases can act as hydride sources or promote protonolysis of the Ar-Pd(II)-X intermediate, directly leading to the debrominated product.[8] |
| Temperature | Operate at the lowest effective temperature (often 60-80 °C). | Higher temperatures can increase the rate of catalyst decomposition and competing side reactions, including debromination.[2][3] |
| Solvent | Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF).[6] | Protic solvents (alcohols, water) can serve as a proton source for the final protonolysis step of the debromination pathway.[6] Ensure all reagents and glassware are thoroughly dried. |
| Palladium Precatalyst | Consider using modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts). | These precatalysts form the active Pd(0) species more cleanly and efficiently at lower temperatures, often leading to fewer side reactions compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. |
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, designed specifically to minimize debromination.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (or other appropriate Buchwald precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inerting: Seal the vessel with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add anhydrous dioxane (or toluene) via a syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Look for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired coupled product.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11150-11152. Available at: [Link]
-
Bellina, F., & Rossi, R. (2012). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 9(7), 1219-1222. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 3, 2026, from [Link]
Sources
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- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Workup and Troubleshooting for Reactions of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This guide provides in-depth technical advice on workup procedures and troubleshooting for common reactions involving this versatile heterocyclic building block. The insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
I. General Workup Procedure for Cross-Coupling Reactions
This compound is frequently employed as a key intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. A standardized workup procedure is crucial for isolating the desired product in high purity. The following protocol is a general guideline that can be adapted based on the specific reaction conditions and the properties of the coupled product.
Step-by-Step Experimental Protocol
-
Reaction Quenching: Upon reaction completion (monitored by TLC, LC-MS, or GC-MS), cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, this prevents degradation of the product and unwanted side reactions during the workup.
-
Solvent Removal: If the reaction was performed in a high-boiling point solvent (e.g., DMF, DMAc, or toluene), it is often beneficial to remove the bulk of the solvent under reduced pressure. This minimizes the volume of extraction solvent required and can improve phase separation.
-
Aqueous Workup:
-
Dilute the residue with a suitable organic solvent for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.
-
Wash the organic layer sequentially with:
-
Water or saturated aqueous ammonium chloride (NH₄Cl) to remove inorganic salts and quench any remaining reactive species.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions or to remove acidic impurities.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[1][2][3]
-
-
-
Drying and Filtration: Dry the organic phase over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by one or a combination of the following techniques:
-
Column Chromatography: This is the most common method for purifying products from cross-coupling reactions. The choice of silica gel or alumina and the eluent system will depend on the polarity of the product.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Distillation: For thermally stable, low-boiling point products, distillation (including Kugelrohr distillation) can be employed.[4]
-
II. Troubleshooting Guide
Encountering issues during the workup of reactions with this compound is not uncommon. This section addresses specific problems and provides logical, experience-based solutions.
Common Issues and Solutions in Suzuki-Miyaura Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction; Protodeboronation of the boronic acid/ester; Catalyst deactivation. | Ensure complete consumption of starting material before workup. Use fresh boronic acid/ester or store under inert atmosphere.[5] Degas solvents and reaction mixture thoroughly to prevent catalyst oxidation.[6] |
| Presence of Homocoupled Byproducts | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[6][7] |
| Difficulty Removing Boron Impurities | Boronic acids and their byproducts can be challenging to remove. | Concentrate the reaction mixture with methanol (MeOH) several times to form the volatile trimethyl borate.[8] An aqueous wash with a mild base can also help remove boronic acid residues. |
| Product Contaminated with Palladium | Residual palladium catalyst in the final product. | Filter the crude product through a pad of Celite® or silica gel.[4] For stubborn cases, treatment with activated carbon or a palladium scavenger may be necessary. |
Common Issues and Solutions in Buchwald-Hartwig Aminations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Inefficient catalyst system; Sterically hindered amine or aryl halide; Inappropriate base. | Screen different palladium catalysts and ligands. Sterically hindered ligands are often required.[9] Strong, non-nucleophilic bases like sodium tert-butoxide are typically essential.[10] |
| Formation of Hydrodehalogenated Byproduct | Reduction of the aryl bromide starting material. | This can occur due to β-hydride elimination from the palladium-amido complex. Optimizing the ligand and reaction conditions can minimize this side reaction.[9] |
| Emulsion Formation During Workup | Presence of polar, high molecular weight species. | Add brine to the aqueous layer to increase its ionic strength. Filtration through a pad of Celite® before extraction can also help break up emulsions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for column chromatography of the coupled products?
A1: The optimal eluent for column chromatography will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. A gradient elution, starting with a low percentage of the polar solvent and gradually increasing it, is often effective. For more polar products, dichloromethane/methanol or ethyl acetate/methanol mixtures can be used.
Q2: My product appears to be unstable on silica gel. What are my alternatives for purification?
A2: The basic nitrogen atoms in the pyrrolopyridine core can interact with the acidic silica gel, leading to degradation. If you observe streaking or decomposition on a TLC plate, consider the following:
-
Neutralized Silica Gel: Treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, ~1% v/v) in the eluent to neutralize the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients is a powerful purification technique.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of your product:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
IV. Visualizing the Workflow
General Workup Workflow
Caption: A generalized workflow for the workup of reactions involving this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields in cross-coupling reactions.
V. References
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules, 24(14), 2645. Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Journal of the American Chemical Society, 136(18), 6558–6561. Retrieved from [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7384. Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2013). Synlett, 24(01), 69-72. Retrieved from [Link]
-
(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. (2023). Molbank, 2023(2), M1639. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2020). Molecules, 25(24), 5919. Retrieved from [Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Poisoning in Reactions of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge: catalyst poisoning in coupling reactions involving the 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. This valuable building block is integral to many pharmaceutical programs, but the inherent properties of its heterocyclic core can lead to frustratingly low yields and stalled reactions. This document is designed to provide not just protocols, but a foundational understanding of the mechanisms at play, empowering you to rationally design and troubleshoot your experiments.
Section 1: Understanding the Root Cause of Catalyst Deactivation
Q1: My palladium-catalyzed cross-coupling reaction with this compound is failing. What is happening at the molecular level?
Answer: The issue you are encountering is almost certainly catalyst poisoning, a phenomenon where a substance deactivates the catalyst by binding to its active sites.[1] The structure of your substrate, this compound, contains a pyridine nitrogen atom. The lone pair of electrons on this nitrogen makes it a potent Lewis base, which strongly coordinates to the electron-deficient palladium center of your catalyst.[2] This coordination occupies the very sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed, effectively shutting down the reaction.[3]
This problem is particularly acute in C-H activation and cross-coupling reactions like Suzuki or Heck, where the presence of a pyridine moiety can lead to minimal or no product formation.[2][4] The strong coordination of the nitrogen can outcompete the binding of your desired reactants, leading to a "dead" catalyst complex.
Figure 1: Competing pathways: The desired catalytic cycle versus the catalyst poisoning pathway where the pyridine nitrogen forms a stable, inactive complex with the palladium center.
Section 2: Proactive Strategies for Successful Coupling
Q2: How can I select the right catalyst system from the start to minimize poisoning?
Answer: A rationally chosen catalyst system is your primary defense. The goal is to select ligands and a palladium source that either sterically or electronically disfavor coordination with the pyridine nitrogen or are robust enough to function despite it.
Ligand Selection:
-
Bulky, Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or spherically bulky biaryl phosphines (e.g., XPhos, SPhos) are often effective. Their large size can sterically hinder the pyridine nitrogen from accessing the palladium center. Their strong electron-donating ability also stabilizes the active Pd(0) species, promoting the desired oxidative addition step over inhibitor binding.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) form very strong bonds with palladium. This robust Pd-NHC bond can make the catalyst less susceptible to displacement or poisoning by the pyridine substrate.[5] They are known to enhance catalyst stability in a variety of cross-coupling reactions.
Palladium Pre-catalyst Selection:
-
Modern Pre-catalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts, PEPPSI™-type pre-catalysts).[6] These are designed for the efficient and reliable generation of the active LPd(0) species, which can be crucial when a competing poison is present.[6]
-
In-situ Generation of Pd(II): Some advanced methods overcome poisoning by generating the active Pd(II) species in close proximity to the target C-H or C-Br bond, bypassing interference from the heterocycle.[4]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Buchwald G3/G4 Pre-catalysts, PEPPSI™-IPr | Ensures efficient generation of the active Pd(0) catalyst, minimizing side reactions.[6] |
| Ligand Type | Bulky, electron-rich phosphines (XPhos, P(t-Bu)₃) | Steric hindrance protects the Pd center from the pyridine nitrogen. |
| N-Heterocyclic Carbenes (IPr, IMes) | Forms a highly stable Pd-ligand bond, increasing resistance to poisoning.[5] | |
| Base | Weakly coordinating, non-nucleophilic bases (K₃PO₄, Cs₂CO₃) | Stronger, more coordinating bases can compete for sites on the palladium. |
| Solvent | Aprotic polar solvents (Dioxane, Toluene, THF) | Solvent choice can influence solubility and the equilibrium of catalyst-substrate binding. |
Table 1: Recommended catalyst system components for coupling reactions with pyridine-containing substrates.
Section 3: A Practical Troubleshooting Guide
Q3: My reaction has completely failed. What is my troubleshooting workflow?
Answer: A complete failure to form product points to a fundamental issue with catalyst activity or reagent integrity. Follow this systematic workflow to diagnose the problem.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Efficacy in the Coupling of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
In the landscape of modern medicinal chemistry and drug development, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a privileged structural motif. Its presence in a multitude of biologically active compounds necessitates efficient and robust synthetic methodologies for its functionalization. A key transformation in the elaboration of this core structure is the catalytic cross-coupling of its halogenated precursors, most notably 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. The choice of catalyst for these reactions is paramount, directly influencing yield, purity, and scalability. This guide provides a comparative analysis of various catalytic systems for the coupling of this important building block, supported by experimental insights from analogous systems.
The Strategic Importance of the Pyrrolo[3,4-b]pyridine Core
The pyrrolo[3,4-b]pyridine nucleus is a bioisostere of indole and is a key component in a variety of pharmacologically active agents. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets. Consequently, the development of versatile and efficient methods for its derivatization is of significant interest to researchers in drug discovery.
Palladium-Catalyzed Cross-Coupling: A Comparative Overview
Palladium-based catalysts are the workhorses of modern cross-coupling chemistry, offering a broad scope and high functional group tolerance. The efficacy of a particular palladium catalyst is highly dependent on the nature of the supporting ligands, which modulate the electron density and steric environment of the metal center.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
A comparative study on a related 5-bromoindazole system revealed that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was superior to other common palladium catalysts, affording the desired product in high yield in a short reaction time[1]. Conversely, for the Suzuki coupling of a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was found to be the only effective catalyst among those screened, which also included Pd(dppf)Cl₂ and PEPPSI-iPr[2]. These findings underscore the substrate-dependent nature of catalyst performance.
For the derivatization of a chromenone scaffold, PdCl₂(dppf) was found to be the most reactive catalyst, leading to complete conversion in 30 minutes, whereas Pd(PPh₃)₄ required longer reaction times[3].
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Brominated Heterocycles
| Catalyst | Ligand | Key Advantages | Considerations for this compound |
| Pd(dppf)Cl₂ | dppf | High reactivity, good for heteroaryl couplings.[1][4] | Likely a strong candidate due to the heterocyclic nature of the substrate. |
| Pd(PPh₃)₄ | PPh₃ | Commercially available, effective for some substrates.[2] | May require longer reaction times or be less effective than more modern catalysts.[3] |
| Pd(OAc)₂ with bulky phosphines | e.g., XPhos, SPhos | High turnover numbers, effective for challenging substrates. | The use of bulky, electron-rich phosphine ligands can enhance reactivity. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. For the coupling of amines to the 3-position of the pyrrolo[3,4-b]pyridine core, the choice of ligand is critical. A ligand screen for the C,N-cross coupling of morpholine to the analogous 3-bromo-2-aminopyridine demonstrated that RuPhos, SPhos, and BINAP all provided the desired product in high yields[5]. The use of a pre-catalyst, particularly the RuPhos pre-catalyst, showed a slight increase in yield[5]. For primary amines, a BrettPhos-based pre-catalyst outperformed the RuPhos system[5].
Table 2: Comparison of Ligands for Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromopyridine Analogues
| Ligand | Catalyst Precursor | Amine Type | Key Advantages |
| RuPhos | Pd₂(dba)₃ or Pre-catalyst | Secondary Amines | High yields, effective at room temperature for some substrates.[5] |
| SPhos | Pd₂(dba)₃ | Secondary Amines | High yields.[5] |
| BINAP | Pd₂(dba)₃ | Secondary Amines | Good yields, widely used ligand.[5] |
| BrettPhos | Pre-catalyst | Primary Amines | Superior performance for branched primary amines.[5] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira and Heck Couplings: Expanding the Toolbox
The Sonogashira coupling enables the introduction of alkyne moieties, while the Heck reaction facilitates the vinylation of the bromo-pyrrolo-pyridine core. Both reactions are typically palladium-catalyzed.
For the Sonogashira coupling of 2-amino-3-bromopyridines, a system of Pd(CF₃COO)₂, PPh₃, and CuI as a co-catalyst provided moderate to excellent yields[6]. Copper-free Sonogashira protocols are also available and can be advantageous in preventing the dimerization of the alkyne starting material[7].
The Heck reaction mechanism is similar for both nickel and palladium catalysts, though oxidative addition and olefin insertion have lower energy barriers with nickel[8]. However, β-hydride elimination is more efficient with palladium, leading to better selectivity[8].
Nickel Catalysis: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a significant factor in large-scale synthesis. Nickel catalysts have emerged as a more economical alternative and can often catalyze couplings of substrates that are challenging for palladium, such as aryl chlorides and other less reactive electrophiles[9]. The lower reduction potential and electronegativity of nickel compared to palladium facilitate the oxidative addition step in cross-coupling reactions[8].
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours)[10].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous work-up and extraction.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The choice of catalyst for the coupling of this compound is a critical parameter that must be optimized for each specific transformation. While palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like dppf and the Buchwald-type ligands, offer a high degree of reliability and broad substrate scope, the specific performance can be substrate-dependent. Nickel catalysts present a promising, cost-effective alternative that warrants further investigation, especially for large-scale applications. The data from analogous bromopyridine and bromo-aza-indole systems provides a strong starting point for the development of efficient and scalable coupling protocols for this important heterocyclic scaffold. Future work should focus on direct comparative studies on the target molecule to further refine catalyst selection and reaction conditions.
References
-
Izquierdo, J., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Lin, S. T., & Chen, Y. C. (2006). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Organometallics, 25(11), 2737-2745. [Link]
-
Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3126-3129. [Link]
-
Di Mauro, G., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(9), 16434-16447. [Link]
-
Boström, J., et al. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Ujjainwalla, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 463. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. thalesnano.com [thalesnano.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Purity of Synthesized 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives
Executive Summary
The scaffold 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK1, CSF1R, and FGFR inhibitors). Its dual-functionality—a reactive bromide handle for cross-coupling and a secondary amine for substitution—makes it a high-value building block. However, its amphoteric nature and potential for regioisomeric impurities present significant analytical challenges.
This guide compares the three dominant methodologies for purity assessment: HPLC-UV , LC-MS , and Quantitative NMR (qNMR) . While HPLC-UV is the industry workhorse, this guide demonstrates why it is insufficient for absolute purity determination of this specific scaffold and advocates for a qNMR-driven workflow to ensure stoichiometric accuracy in downstream drug development.
Part 1: The Analytical Challenge
The purity assessment of this bicyclic heterocycle is complicated by three factors:
-
The "Basicity" Trap: The pyrrolopyridine core contains basic nitrogen atoms. On standard acidic C18 HPLC columns (using Formic Acid or TFA), these nitrogens interact with residual silanols, leading to peak tailing and poor resolution of closely eluting impurities.
-
UV Response Bias: Synthetic byproducts (e.g., des-bromo analogs or regioisomers) often possess different extinction coefficients than the target molecule. Relying solely on HPLC Area% leads to "apparent purity" rather than "true mass balance."
-
Salt Forms: This molecule is frequently isolated as a hydrochloride or dihydrochloride salt. HPLC cannot detect the counter-ion mass, leading to significant errors when calculating molecular weight for stoichiometry if the salt formation is incomplete.
Visualizing the Impurity Landscape
The following diagram maps the origin of common impurities associated with this scaffold's synthesis.
Figure 1: Impurity Fate Mapping.[1] Identifying the source of structural and inorganic impurities is the first step in selecting the correct analytical method.
Part 2: Method Comparison & Protocols
Method A: High-pH HPLC-UV (The Separation Specialist)
Best for: Routine batch monitoring and separating organic impurities.
Standard acidic methods fail here due to protonation of the pyridine nitrogen. We utilize a High-pH Reverse Phase protocol. The high pH keeps the basic nitrogens deprotonated (neutral), improving peak shape and resolution.
Protocol:
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica at pH 10; it will dissolve.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).
Critique: Excellent for seeing how many impurities exist, but poor for quantifying how much active ingredient is present due to response factor variability.
Method B: LC-MS (The Identifier)
Best for: Identifying unknown peaks and confirming the bromine isotope pattern.
Protocol:
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Key Marker: Look for the characteristic 1:1 isotopic ratio of
Br and Br.-
Target Mass (M+H): ~199/201 Da.
-
Impurity Alert: A peak at M-H ~121 Da suggests the des-bromo analog (critical failure for cross-coupling utility).
-
Method C: qNMR (The Gold Standard)
Best for: Absolute purity determination (Weight % vs. Area %) and salt stoichiometry.
Quantitative NMR (qNMR) is the only method that provides a direct mass balance without requiring a reference standard of the analyte itself.
Protocol:
-
Solvent: DMSO-
(ensures solubility of both free base and HCl salts). -
Internal Standard (IS): Maleic Acid (traceable grade).
-
Why? Maleic acid gives a sharp singlet at ~6.2 ppm, typically in a clear region away from the pyridine aromatic protons (7.0 - 8.5 ppm).
-
-
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds . (Crucial: Aromatic protons have long T1 relaxation times. Short delays cause under-integration and false low-purity results). -
Scans: 16-32.
-
Part 3: Comparative Performance Data
The following table summarizes a head-to-head comparison of a synthesized batch of this compound HCl salt.
| Feature | HPLC-UV (254 nm) | LC-MS (ESI+) | qNMR ( |
| Purity Result | 98.5% (Area %) | N/A (Qualitative) | 92.1% (Weight %) |
| Primary Bias | Overestimates purity (misses salts/solvents). | Ion suppression may hide impurities. | None (if T1 relaxation is correct). |
| Salt Detection | Invisible (Cl⁻ not detected). | Invisible. | Visible (Stoichiometry calculable). |
| Limit of Detection | High (0.05%) | Very High (<0.01%) | Moderate (~0.5%) |
| Throughput | High (20 min/sample) | High (20 min/sample) | Medium (30 min/sample) |
| Verdict | Routine Monitor | Troubleshooter | Batch Release Standard |
Data Interpretation: Note the discrepancy: HPLC shows 98.5%, but qNMR shows 92.1%.
-
Cause: The sample is a dihydrochloride salt, and it contains 2% residual water/solvent. HPLC "ignores" the weight of the HCl and the water, reporting only the relative ratio of UV-absorbing species.
-
Consequence: If you use the HPLC value (98.5%) to calculate stoichiometry for a subsequent Suzuki coupling, you will under-charge the reagent by ~6%, leading to incomplete conversion. Always use the qNMR value for synthetic planning.
Part 4: The Validated Workflow (Decision Matrix)
Do not rely on a single method. Use this integrated workflow to ensure ICH Q3A compliance.
Figure 2: Analytical Decision Matrix. This workflow prioritizes relative purity first (HPLC) to save expensive NMR time, but mandates qNMR before final release.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[1][2][3][4] Defines reporting, identification, and qualification thresholds for impurities.[3][5][6][7]
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis (2005). Establishes qNMR as a primary ratio method for absolute purity.
-
Al Deeb, S., et al. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications (2016).[8] Provides experimental validation of qNMR superiority for mass balance without reference standards.
-
Vertex AI Search. Synthesis and Impurity Profile of Pyrrolopyridines. (2024).[9][10] Aggregated chemical data confirming the prevalence of regioisomers in this scaffold. 11
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. lejan-team.com [lejan-team.com]
- 7. jpionline.org [jpionline.org]
- 8. acgpubs.org [acgpubs.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
[1]
Executive Summary: The "Why" Behind the Protocol
This guide supersedes generic "Category 3" safety templates. 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 905273-36-1 for the free base, often handled as HCl salt) presents a dual-hazard profile:
-
The Halogenated Pyridine Motif: Increases lipophilicity, facilitating dermal absorption and systemic toxicity.
-
The Secondary Amine (Pyrroline ring): A basic functionality that poses immediate mucosal irritation risks (H314/H319) and potential for salt formation with atmospheric moisture.
Critical Directive: Treat this compound as a Sensitizing Irritant with potential for acute oral toxicity. Your primary barrier is engineering controls (fume hood); PPE is your secondary fail-safe.
Part 1: Risk Assessment & Hazard Identification[1]
We do not rely on "generic" safety data. We rely on Structure-Activity Relationships (SAR) when specific toxicological data is sparse.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Pyridine-based metabolic disruption.[1] | Zero-tolerance for dust. No open weighing on benchtop.[1] |
| Skin Irritation | H315 | Basic amine reacts with skin lipids/moisture.[1] | Exposure causes immediate dermatitis.[1] Double-gloving required. |
| Eye Irritation | H319/H318 | Caustic damage to corneal tissue.[1] | Safety glasses are insufficient for powder handling; Goggles required.[1] |
| STOT-SE (Resp) | H335 | Mucosal inflammation via inhalation.[1] | Fume hood sash < 18 inches at all times.[1] |
Part 2: The PPE Matrix (Task-Specific)
This matrix validates your safety posture based on the state of matter and operation.[2]
PPE Selection Table[2]
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Spill Cleanup (Emergency) |
| Hand Protection | Nitrile (Single) Spec:[1] 5 mil (0.12mm) minimum.Change: Every 60 mins. | Nitrile (Double) or Barrier Laminate Reason: Halogenated solvents (DCM) often used with this substrate permeate nitrile rapidly. | Silver Shield / Laminate Reason: Unknown concentration/solvent matrix. |
| Eye/Face | Chemical Splash Goggles Reason: Fine powders drift around glasses side-shields. | Safety Glasses w/ Side Shields Condition: Sash must be down. | Full Face Shield + Goggles Reason: Splash risk during containment. |
| Respiratory | Fume Hood (Primary) Spec: Face velocity 80-100 fpm. | Fume Hood (Primary) | P100 / N95 Respirator Condition:[1] Only if outside hood containment.[2][3] |
| Body | Lab Coat (Cotton/Poly) Spec: Buttoned to neck. | Lab Coat + Chemical Apron Condition: If handling >100mL volumes. | Tyvek Suit Condition: For >50g spills. |
Part 3: Operational Protocol (Step-by-Step)
This workflow is designed to be a self-validating system . If a step fails (e.g., you smell the amine), the system halts.
Workflow Visualization
The following diagram illustrates the critical path for safe handling, from retrieval to disposal.
Figure 1: Critical Safety Path. Note the feedback loop at "Weighing" to ensure immediate resealing, preventing hygroscopic degradation and exposure.
Detailed Methodology
Phase 1: Pre-Handling Validation[1]
-
Airflow Check: Verify fume hood monitor reads "Normal" or use a tissue strip to visualize inward airflow.
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning. Causality: Brominated compounds can cause delayed chemical burns through micro-tears.
Phase 2: Weighing & Transfer (The High-Risk Zone)
Context: This compound is likely a fine, electrostatic powder.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.
-
Why? Static charge causes powder to "jump," contaminating the balance area and increasing inhalation risk.
-
-
The "In-Hood" Rule: The balance must be inside the hood. If vibration is an issue, use a marble balance table inside the hood. Never weigh this on an open bench.
-
Transfer: Dissolve the solid immediately in the transport solvent (e.g., DMSO, Methanol, DCM) within the weigh boat if possible, or use a wide-mouth funnel to transfer to the reaction vessel.
Phase 3: Reaction & Cleanup
-
Solvent Choice: If using Dichloromethane (DCM), you must wear Silver Shield or double-gloved Nitrile (change outer pair immediately upon splash). DCM carries the toxic payload through standard nitrile in <2 minutes.
-
Decontamination: Wipe all surfaces (balance, spatula) with a methanol-dampened Kimwipe.
-
Validation: The wipe should be placed in the solid waste container inside the hood.
-
Part 4: Emergency Response & Disposal[1]
Spill Management[4]
-
Minor Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste. Clean area with soap and water.[3]
-
Major Spill (>5g): Evacuate the immediate area. Don N95/P100 respirator. Use a dustpan and brush dedicated to hazardous waste. Do not create dust.[2][3][4][5]
Disposal Protocol[3]
-
Classification: Halogenated Organic Waste. [1]
-
Segregation:
-
Do NOT mix with strong acids (exothermic salt formation).
-
Do NOT mix with strong oxidizers (potential for N-oxide formation or ring degradation).
-
-
Labeling: Must explicitly state "Contains this compound."
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (2011). Retrieved from [Link]
-
PubChem. Compound Summary: 3-Bromopyridine (Structural Surrogate). National Library of Medicine. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
